molecular formula C10H12N2O6S B155674 Carbasulam CAS No. 1773-37-1

Carbasulam

Cat. No. B155674
CAS RN: 1773-37-1
M. Wt: 288.28 g/mol
InChI Key: ZTFLDKYLDUZSMN-UHFFFAOYSA-N
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Description

Carbasulam is a carbamate pesticide . Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides . They are widely used in homes, gardens, and agriculture .


Molecular Structure Analysis

The molecular formula of Carbasulam is C10H12N2O6S . The structure includes an amide, amine, carbamate, ester, and ether groups . The InChI Identifier is InChI=1S/C10H12N2O6S/c1-17-9(13)11-7-3-5-8(6-4-7)19(15,16)12-10(14)18-2/h3-6H,1-2H3,(H,11,13)(H,12,14) .


Physical And Chemical Properties Analysis

Carbasulam has an average molecular mass of 288.277 g/mol . It belongs to the class of organic compounds known as phenylcarbamic acid esters, which are ester derivatives of phenylcarbamic acids .

Scientific Research Applications

  • Harm–Benefit Analysis in Animal Experiments Carbasulam may be relevant in harm–benefit analyses (HBAs) for animal experiments. HBAs assess the appropriateness of using animal models in scientific research, considering factors like ethical implications and scientific validity. Carbasulam's impact on animal models could be a factor in these analyses (Brønstad et al., 2016).

  • Biochemical and Biotechnological Applications The broader category of carbamates, including carbasulam, finds applications in various biochemical and biotechnological processes. These applications range from food industry uses to research purposes, indicating carbasulam's potential utility in similar domains (Bhat, 2000).

  • Wildlife Species Residues and Toxicity Studies Studies on asulam, a compound related to carbasulam, involve examining its residues and toxicity in wildlife species. This research helps understand the ecological impact of such compounds and informs regulatory decisions about their use (Gallo et al., 1975).

  • Horticultural Research Research on hormones affecting vegetative and reproductive traits in plants, like carnation, could be relevant to carbasulam. Understanding how different compounds influence plant growth and development is crucial in horticulture and agriculture (Naderi & Rohani, 2016).

  • Carbasugar Synthesis in Natural Products Carbasugars, related to carbasulam, are synthesized for their diverse biological activities, such as anticancer and antibacterial properties. The synthesis and biological exploration of carbasugars demonstrate the significance of carbasulam-like compounds in pharmaceutical research (Mondal & Sureshan, 2016).

  • Study on Mode of Action in Plants Research on asulam's mode of action in plants, particularly in controlling weed growth, can shed light on carbasulam's potential mechanisms in plant biology. Such studies are crucial for developing effective herbicides and understanding their environmental impact (Veerasekaran et al., 1976).

  • Monoclonal Antibody-Based Assays The development of monoclonal antibody-based assays for the carbamate herbicide asulam indicates the potential for similar assays for carbasulam. Such assays are important for environmental monitoring and ensuring regulatory compliance (Spoors et al., 2002).

Safety And Hazards

Carbasulam is considered an obsolete herbicide . Little is known about its environmental fate, ecotoxicology, or its impact on human health . Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps .

properties

IUPAC Name

methyl N-[4-(methoxycarbonylamino)phenyl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c1-17-9(13)11-7-3-5-8(6-4-7)19(15,16)12-10(14)18-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFLDKYLDUZSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041755
Record name Carbasulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbasulam

CAS RN

1773-37-1
Record name Carbasulam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001773371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbasulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBASULAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37T3H0AML4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Forouzesh, E Zand, S Soufizadeh… - Weed …, 2015 - Wiley Online Library
There are inaccuracies in the chemical families of the WSSA and HRAC herbicide classification systems which could limit their practical use in herbicide‐based weed management …
Number of citations: 56 onlinelibrary.wiley.com
E Demir, R İnam - Turkish Journal of Chemistry, 2018 - journals.tubitak.gov.tr
… The most common pesticides in the carbanilate herbicide group are carbasulam, carbetamide, chlorbufam, chlorpropham, desmedipham, phenisopham, phenmedipham, and propham. …
Number of citations: 5 journals.tubitak.gov.tr
L Kasasian, C Parker - PANS Pest Articles & News Summaries, 1971 - Taylor & Francis
Two hundred and thirty seven chemicals were tested to determine their effect on the germination of Orobanche aegyptiaca and Striga hermontheca. From their activity in these tests and …
Number of citations: 35 www.tandfonline.com
CK Meng, M Szelewski, J Zweigenbaum… - Pesticides in the …, 2011 - books.google.com
Technical innovations in crop protection have been a key component in the globalization of food production and distribution over the past several decades. The ease of access to …
Number of citations: 6 books.google.com
RL Caswell - 1975 - books.google.com
All names are listed alphabetically, and the acceptable names are numbered consecutively in the left-hand column. Some designating numbers are formed from a number and one or …
Number of citations: 1 books.google.com
MP González, HG Díaz, RM Ruiz… - Journal of chemical …, 2003 - ACS Publications
A new application of TOPological Sub-structural MOlecular DEsign (TOPS-MODE) was carried out in herbicides using computer-aided molecular design. Two series of compounds, one …
Number of citations: 99 pubs.acs.org
MP González, LC Dias, AM Helguera… - Bioorganic & medicinal …, 2004 - Elsevier
A new application of TOPological Sub-structural MOlecular DEsign (TOPS-MODE) was carried out in anti-inflammatory compounds using computer-aided molecular design. Two series …
Number of citations: 39 www.sciencedirect.com
CK Meng, J Zweigenbaum, P Fürst… - Journal of AOAC …, 2010 - academic.oup.com
Two methods are described for identifying unknowns in complex matrixes. One approach, suitable for nonpolar and thermally stable compounds, uses GC/MS with a deconvolution …
Number of citations: 24 academic.oup.com
DA Lowe, AR Stiles - Bulletin of the World Health Organization, 1973 - ncbi.nlm.nih.gov
Un des problemes les plus urgents auxquels doivent actuellement faire face la science, la m6decine et la technologie est le manque de standardisation. Son acuit6 est particulierement …
Number of citations: 7 www.ncbi.nlm.nih.gov
ACA Carboxylase - academia.edu
Fatty Acid and Lipid Page 1 N N N O NH2 O H2N N N N O NH2 N N H N O O NH2 N H O OH O H2N O N N O H2N N N H2N NH2 N N N H2N NH2 H N HN O O N H O NH2 S N O N H Cl …
Number of citations: 3 www.academia.edu

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